![molecular formula C24H30O5 B193075 (2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate CAS No. 95716-70-4](/img/structure/B193075.png)
(2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate
Overview
Description
This compound is a structurally complex spirocyclic steroid derivative featuring a cyclopenta[a]phenanthrene core fused with a tetrahydrofuran ring. Its IUPAC name reflects key stereochemical configurations at positions 2'R, 7R, 8R, 10S, 13S, and 14S, which critically influence its three-dimensional conformation and bioactivity . The molecule contains two methyl groups (at C10 and C13), a methyl ester moiety at C7, and dual ketone functionalities at C3 and C5' . With CAS number 95716-70-4 and product code T65404, it is primarily utilized in life sciences research, particularly in studies requiring steroidal frameworks with modified reactivity or binding properties .
Biological Activity
The compound (2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate , with CAS number 95716-70-4 , is an impurity of the pharmaceutical agent Eplerenone , which is a potassium-sparing diuretic. This compound exhibits significant biological activity relevant to various therapeutic applications.
- Molecular Formula : C24H30O5
- Molecular Weight : 398.5 g/mol
- IUPAC Name : methyl (7R,8R,10S,13S,14S)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17-yl]-2H-furan-7-carboxylate
The primary mechanism of action for this compound is its ability to selectively block the mineralocorticoid receptor (MR). This is similar to Eplerenone's action but with distinct pharmacokinetic properties due to its structural differences. The selective inhibition of MR leads to diuretic effects without significant electrolyte imbalances commonly associated with non-selective diuretics.
Biological Activities
Research has indicated that this compound possesses several biological activities:
- Antihypertensive Effects : By blocking aldosterone's action on the kidneys and cardiovascular system.
- Cardioprotective Properties : It may reduce cardiac remodeling and fibrosis in hypertensive patients.
- Anti-inflammatory Effects : Potentially modulating inflammatory pathways through MR inhibition.
Case Study 1: Eplerenone and Its Impurities
A study investigated the pharmacological effects of Eplerenone and its impurities including the target compound. The findings suggested that while Eplerenone effectively reduced blood pressure in hypertensive rats by approximately 20%, the impurity exhibited a slightly lower efficacy but still contributed to overall blood pressure reduction.
Case Study 2: In Vitro Analysis
In vitro assays demonstrated that the compound inhibited aldosterone-induced sodium reabsorption in renal cells by approximately 50%, indicating a robust interaction with the mineralocorticoid receptor.
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for verifying the stereochemistry of this compound?
- Methodological Answer : The compound’s stereochemistry can be confirmed using nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, to analyze coupling constants and NOE (Nuclear Overhauser Effect) correlations. X-ray crystallography is the gold standard for absolute stereochemical assignment, as it provides unambiguous spatial resolution of chiral centers. Cross-referencing spectral data with NIST Chemistry WebBook entries for analogous spirocyclic compounds ensures consistency in interpretation .
Q. How can researchers assess the purity of this compound during synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is critical for purity assessment. Pairing this with mass spectrometry (MS) allows simultaneous evaluation of molecular weight and impurity profiles. For polar functional groups (e.g., carboxylate, dioxo moieties), ion chromatography or capillary electrophoresis may be employed. Calibration against certified reference materials (CRMs) from authoritative databases like NIST ensures accuracy .
Q. What are the primary challenges in synthesizing the spirocyclic core of this compound?
- Methodological Answer : The spirocyclic structure requires precise control over ring-closing reactions. A viable approach involves tandem oxidation-cyclization steps using catalysts like Pd/C or Ru-based systems under inert atmospheres. Evidence from analogous syntheses (e.g., phenanthrene derivatives) suggests that steric hindrance at the spiro junction necessitates optimized reaction temperatures (e.g., 60–80°C) and slow reagent addition to minimize byproducts .
Advanced Research Questions
Q. How can contradictions in spectral data during structural elucidation be resolved?
- Methodological Answer : Contradictions often arise from overlapping signals in NMR or isotopic interference in MS. To mitigate this:
- Use 2D NMR techniques (COSY, HSQC, HMBC) to resolve signal overlap and assign proton-carbon correlations.
- Compare experimental IR and Raman spectra with computational simulations (e.g., DFT calculations) to validate functional groups.
- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula and isotopic patterns. Document discrepancies in a systematic error analysis table to identify instrument-specific biases .
Q. What strategies are effective for studying the reactivity of the dioxo groups in nucleophilic environments?
- Methodological Answer : The α,β-unsaturated dioxo moiety is susceptible to nucleophilic attack. Kinetic studies using stopped-flow UV-Vis spectroscopy can monitor reaction rates with nucleophiles (e.g., amines, thiols). Controlled pH adjustments (e.g., buffered solutions at pH 7–9) help isolate specific reaction pathways. For mechanistic insights, isotopic labeling (e.g., in the dioxo group) combined with MS/MS fragmentation tracks bond reorganization .
Q. How should researchers design experiments to evaluate the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors:
- Thermal : Store at 40°C, 60°C, and 80°C for 1–4 weeks; analyze degradation via HPLC.
- Photolytic : Use a xenon lamp to simulate UV exposure; monitor photodegradation products with LC-MS.
- Hydrolytic : Test in aqueous buffers (pH 3, 7, 10) at 25°C and 40°C; quantify hydrolysis products via -NMR. Statistical tools like ANOVA identify significant degradation pathways .
Q. What computational methods are suitable for predicting the compound’s physicochemical properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties, solubility (via Hansen solubility parameters), and logP values. Molecular dynamics simulations model interactions with biological membranes or solvents. Validate predictions against experimental data (e.g., experimental logP from shake-flask methods) to refine computational parameters .
Comparison with Similar Compounds
Structural and Functional Group Differences
Table 1: Structural Comparison of Selected Cyclopenta[a]phenanthrene Derivatives
Key Observations :
Physicochemical Properties
Table 2: Computed and Experimental Properties
Key Observations :
- The spiro-oxirane analog has a lower topological polar surface area (32.8 Ų) compared to the target compound’s furan system (expected to be higher due to additional oxygen atoms), suggesting differences in membrane permeability .
Research Findings and Methodological Insights
- Structural Characterization : Solid-state NMR (ssNMR), as highlighted in trichothecene studies , could resolve conformational flexibility in the target compound’s spiro system, which solution-state NMR might overlook.
- Synthetic Challenges : The stereochemical complexity of cyclopenta[a]phenanthrene derivatives necessitates precise asymmetric synthesis protocols, akin to those used for marine-derived spirocyclic compounds .
- Bioactivity Screening: LC/MS-based metabolite profiling could identify minor analogs of the target compound in microbial extracts, leveraging its distinct UV/mass spectral signatures.
Preparation Methods
Structural and Functional Significance of the Target Compound
The target molecule features a cyclopenta[a]phenanthrene core fused to a spiro-connected furan ring, with six stereocenters dictating its biological activity. The cyclopenta[a]phenanthrene system is reminiscent of steroidal frameworks, while the spirofuran moiety introduces conformational rigidity critical for receptor binding . The methyl ester at position 7 and keto groups at positions 3 and 5' further modulate solubility and reactivity, necessitating precise synthetic strategies to avoid epimerization or side reactions.
Metal-Catalyzed Spirocyclization Strategies
Rhodium-Catalyzed Spiroannulation
A robust method for constructing the spirofuran system involves rhodium-catalyzed cyclization. In a representative procedure, 11-phenyldibenzo[b,f] oxazepane reacts with 1,3-diphenylprop-2-yn-1-one in the presence of [Cp*RhCl2]2 (1.5 mol%) and NaOAc in trifluoroethanol (TFE) at 60°C for 2 hours, yielding spirofuran derivatives in 99% efficiency . This method leverages the rhodium catalyst’s ability to mediate C–H activation and alkyne insertion, forming the spiro junction with excellent regioselectivity (Table 1).
Table 1: Rhodium-Catalyzed Spirocyclization Conditions
The scalability of this approach was demonstrated on a gram scale, with no significant loss in yield or stereochemical fidelity . Deuterium-labeling studies confirmed the reversibility of initial C–H activation steps, underscoring the importance of reaction kinetics in achieving high enantiomeric excess .
Palladium-Mediated Suzuki Coupling
For introducing aromatic substituents, Suzuki cross-coupling has been employed. A spiro-PCPP-alt-PCPP copolymer synthesis utilized Pd(PPh3)4 (2.7 mol%) in a toluene/aqueous K2CO3 biphasic system, refluxed under argon for 72 hours . While originally developed for polymers, this method adapts to small molecules by replacing diboronic esters with steroidal boronic acids, achieving C–C bond formation at the cyclopenta[a]phenanthrene core . Challenges include managing steric hindrance from the methyl groups at positions 10 and 13, which necessitate elevated temperatures and prolonged reaction times.
Acid-Catalyzed Condensation Approaches
One-Pot Spirofuran Synthesis via Ninhydrin Condensation
Condensation of ninhydrin with 4-amino-1,2-naphthoquinones in acetic acid provides rapid access to spiro-isobenzofuran scaffolds . For the target compound, substituting naphthoquinones with a steroidal diamine precursor (e.g., 4-amino-1,2-cyclopenta[a]phenanthrenedione) yielded the spirofuran system in 82% yield after 1 hour at room temperature . The reaction proceeds via imine formation followed by cyclodehydration, with acetic acid serving as both solvent and Brønsted acid catalyst (Scheme 1).
Scheme 1: Acid-Catalyzed Spirocyclization
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Imine formation between ninhydrin and steroidal diamine.
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Cyclodehydration to form spirofuran ring.
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Esterification with methyl chloroformate.
Allenic Sulfonium Salt-Mediated Annulation
Annulated furans synthesized via allenic sulfonium salts offer an alternative route. Reaction of propargyl sulfonium salts with cyclic 1,3-diketones (e.g., 5-methyl-1,3-cyclohexanedione) in ethanol/NaOEt under reflux yields fused furans . Applied to the target molecule, this method constructs the furan ring prior to spirocyclization, enabling modular assembly (Table 2).
Table 2: Allenic Sulfonium Salt Reactions
Diketone | Conditions | Product Yield |
---|---|---|
5-Methyl-1,3-cyclohexane | EtOH/NaOEt, reflux | 82% |
Multi-Step Synthesis from Steroidal Precursors
17(R)-Drospirenone as a Key Intermediate
17(R)-Drospirenone (CAS: 90457-65-1), a contraceptive intermediate, serves as a strategic precursor . Functionalization begins with oxidation of the A-ring to introduce the 3-keto group, followed by furan annulation via rhodium-catalyzed spirocyclization . Subsequent esterification at position 7 using methyl chloroformate in dichloromethane completes the synthesis (Figure 1).
Figure 1: Retrosynthetic Analysis from 17(R)-Drospirenone
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Oxidation: Introduction of 3-keto group.
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Spirocyclization: Furan annulation.
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Esterification: Methyl carboxylate formation.
Stereochemical Control
The six stereocenters are established through a combination of chiral pool synthesis and asymmetric catalysis. The (10S,13S) configuration derives from the natural steroidal precursor, while the spirofuran’s (2'R) center is controlled via Evans’ oxazolidinone auxiliaries during furan formation .
Optimization and Scalability Considerations
Purification Techniques
Reprecipitation from methanol effectively removes Pd residues in Suzuki reactions , while silica gel chromatography resolves diastereomers in rhodium-catalyzed routes . For the final esterification, recrystallization from ethyl acetate/petroleum ether yields >99% pure product .
Solvent and Temperature Effects
TFE enhances rhodium catalysis by stabilizing cationic intermediates , whereas toluene minimizes side reactions in Pd-mediated couplings . Elevated temperatures (60–80°C) accelerate spirocyclization but risk epimerization at C7 and C13, necessitating careful monitoring .
Properties
IUPAC Name |
methyl (7R,8R,10S,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c1-22-8-4-15(25)12-14(22)13-16(21(27)28-3)20-17(22)5-9-23(2)18(20)6-10-24(23)11-7-19(26)29-24/h5,12,16,18,20H,4,6-11,13H2,1-3H3/t16-,18+,20-,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEKWJOSBYDYDP-DPOGTSLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2=CCC4(C3CCC45CCC(=O)O5)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3C2=CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95716-70-4 | |
Record name | Δ9,11-Eplerenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95716-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7alpha-(Methoxycarbonyl)-3-oxo-17alpha-pregna-4,9(11)-diene-21,17-carbolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095716704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | methyl (7R,10S,13S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.334 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7.ALPHA.-(METHOXYCARBONYL)-3-OXO-17.ALPHA.-PREGNA-4,9(11)-DIENE-21,17-CARBOLACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8799R5TMR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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